molecular formula C16H20N2O2S B2691665 N,N'-bis(4-methylbenzyl)sulfamide CAS No. 250165-80-1

N,N'-bis(4-methylbenzyl)sulfamide

Cat. No.: B2691665
CAS No.: 250165-80-1
M. Wt: 304.41
InChI Key: OXAKSKRODNNPQO-UHFFFAOYSA-N
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Description

N,N'-Bis(4-methylbenzyl)sulfamide (Catalog No. 3B3-058559) is a sulfonamide-based compound supplied with a purity of 98.0% and a molecular weight of 304.41 g/mol . This reagent belongs to the sulfonamide class, a group historically significant as "sulfa drugs" and continues to be highly relevant in modern medicinal and biological chemistry research due to its diverse therapeutic potential . Sulfonamides are known for their wide range of biological activities. They were first recognized as antibiotics and are now investigated for applications in treating infectious diseases, cancer, and as enzyme inhibitors . Structurally similar compounds, such as N-benzyl-p-toluene sulfonamide (BTS), are potent and specific inhibitors of skeletal myosin II ATPase activity, making them valuable tools for studying muscle contraction mechanisms . Furthermore, the 4-methylbenzyl-benzenesulfonamide moiety is found in molecules that act as potent and selective kappa opioid receptor (KOR) antagonists, indicating its utility in neuroscientific and pharmacological research . The product is intended for research purposes only. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)-N-[(4-methylphenyl)methylsulfamoyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-13-3-7-15(8-4-13)11-17-21(19,20)18-12-16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAKSKRODNNPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N,n Bis 4 Methylbenzyl Sulfamide and Its Analogues

Direct Condensation Approaches

The most straightforward method for the synthesis of symmetrical N,N'-disubstituted sulfamides like N,N'-bis(4-methylbenzyl)sulfamide is the direct condensation of a primary amine with a sulfurylating agent.

Reaction of 4-methylbenzylamine (B130917) with Sulfuryl Chloride

The reaction of 4-methylbenzylamine with sulfuryl chloride is a classic and widely employed method for the preparation of this compound. tandfonline.com This reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of sulfuryl chloride, leading to the displacement of two chloride ions and the formation of the sulfamide (B24259) linkage.

2 (4-CH₃C₆H₄CH₂NH₂) + SO₂Cl₂ → (4-CH₃C₆H₄CH₂NH)₂SO₂ + 2 HCl

Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine (B92270), or an excess of the starting amine itself.

A general laboratory procedure involves dissolving 4-methylbenzylamine in a suitable inert solvent, such as dichloromethane (B109758) or diethyl ether. The solution is cooled in an ice bath, and a solution of sulfuryl chloride in the same solvent is added dropwise with vigorous stirring. The reaction is exothermic and requires careful temperature control to minimize side reactions. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The resulting mixture contains the desired product and the hydrochloride salt of the base. A simple workup involving washing with water and dilute acid to remove the salt, followed by drying and evaporation of the solvent, yields the crude product, which can be further purified by recrystallization.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound obtained from the direct condensation method are highly dependent on the reaction conditions. Several parameters can be optimized to achieve the best results.

ParameterEffect on Yield and PurityOptimized Conditions
Solvent The polarity and solubility characteristics of the solvent can influence the reaction rate and ease of product isolation.Aprotic solvents like dichloromethane, chloroform, or diethyl ether are generally preferred as they do not react with sulfuryl chloride.
Temperature Lower temperatures (-5 °C to 0 °C) during the addition of sulfuryl chloride are crucial to control the exothermic reaction and prevent the formation of side products.Gradual warming to room temperature after addition allows the reaction to proceed to completion.
Base The choice and stoichiometry of the base are critical for neutralizing HCl and preventing the formation of amine hydrochlorides.At least two equivalents of a tertiary amine like triethylamine or pyridine per equivalent of sulfuryl chloride are typically used. Using an excess of the starting amine is also an option.
Rate of Addition Slow, dropwise addition of sulfuryl chloride prevents localized overheating and the formation of undesired byproducts.The addition rate should be controlled to maintain the desired reaction temperature.
Stirring Efficient mixing is essential to ensure homogeneity and promote the reaction between the reactants.Vigorous mechanical or magnetic stirring should be maintained throughout the reaction.

By carefully controlling these parameters, the yield of this compound can often exceed 80-90%, with high purity achievable after a single recrystallization.

Multi-step Synthetic Routes to this compound Derivatives

While direct condensation is efficient for symmetrical sulfamides, multi-step routes are necessary for the synthesis of unsymmetrical derivatives and for introducing functional diversity.

Intermediate Precursor Synthesis

The synthesis of unsymmetrical N,N'-disubstituted sulfamides often proceeds through a sulfamoyl chloride intermediate. For instance, reacting 4-methylbenzylamine with an excess of sulfuryl chloride can lead to the formation of 4-methylbenzylsulfamoyl chloride. This intermediate can then be reacted with a different amine to yield an unsymmetrical sulfamide.

Another key class of intermediates is N-substituted sulfamides, which can be prepared by reacting a primary amine with sulfamide. universityofgalway.ie These monosubstituted sulfamides can then be further functionalized.

Functionalization of Sulfonamide Intermediates

The functionalization of sulfonamide intermediates is a versatile strategy for creating a library of this compound analogues. ucl.ac.uk For example, a pre-formed N-alkylated sulfonamide can undergo further substitution. researchgate.net This approach allows for the introduction of various substituents on the benzyl (B1604629) rings or the nitrogen atoms.

The synthesis of functionalized sulfonamides often involves the reaction of a sulfonyl chloride with an amine. nih.gov By starting with a functionalized 4-methylbenzenesulfonyl chloride or a functionalized 4-methylbenzylamine, a wide range of derivatives can be accessed. For instance, a nitro group could be present on the benzyl ring, which can then be reduced to an amine, allowing for further derivatization.

Green Chemistry Approaches in Sulfamide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of sulfamide synthesis, this has led to the exploration of alternative reagents and reaction conditions that minimize waste and avoid hazardous materials.

One of the most promising green chemistry approaches is the use of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. acs.orgacs.org This "click chemistry" approach utilizes sulfuryl fluoride (SO₂F₂) or, more conveniently, a solid precursor that releases it, to react with amines. The reaction is highly efficient, proceeds under mild conditions, and often results in high yields with minimal purification. acs.orgacs.org

The SuFEx reaction for the synthesis of this compound would involve the reaction of 4-methylbenzylamine with a SuFEx reagent. This method avoids the use of corrosive sulfuryl chloride and the formation of acidic byproducts, making it a more sustainable alternative.

FeatureDirect Condensation with SO₂Cl₂SuFEx Chemistry
Reagent Sulfuryl chloride (corrosive liquid)Sulfuryl fluoride (gas) or solid precursors
Byproducts HCl (corrosive acid)HF (less acidic than HCl in aqueous media)
Reaction Conditions Often requires low temperatures and a baseTypically mild, often at room temperature
Atom Economy ModerateHigh
Safety Requires careful handling of corrosive reagentsGenerally safer, especially with solid SuFEx precursors

The development of such green methodologies is crucial for the future of chemical synthesis, ensuring that the production of valuable compounds like this compound and its analogues can be achieved in a more sustainable and environmentally responsible manner.

Scalability and Industrial Relevance of Synthetic Pathways

The industrial viability of producing this compound and its analogues is critically dependent on the scalability of the synthetic routes employed. Key factors determining scalability include the cost and availability of starting materials, the number of synthetic steps, reaction conditions, process safety, and the environmental impact of the procedure. Pathways that are efficient, use readily available precursors, and operate under mild, safe conditions are favored for large-scale manufacturing.

Several synthetic strategies for sulfamides have been developed, with varying degrees of suitability for industrial application. The classical approach often involves the reaction of a sulfonyl electrophile, such as sulfonyl chloride, with an amine. acs.org For N,N'-disubstituted sulfamides, this can involve reacting the parent sulfamide with amines or using precursors like sulfuryl chloride or chlorosulfonic acid. organic-chemistry.orgwikipedia.orgtandfonline.com

A common laboratory-scale synthesis involves treating 4-methylbenzene sulfonyl chloride with an amine in the presence of a solvent like dichloromethane. nsf.gov However, this method has significant drawbacks for industrial use, including long reaction times, low to moderate yields, and the use of a carcinogenic solvent, making it environmentally and occupationally hazardous. nsf.gov Consequently, research has focused on developing more efficient, safer, and greener alternatives.

Solvent-free conditions (SFC) represent a significant advancement in the industrial synthesis of related compounds. For instance, the preparation of N-sulfonyl aldimines has been achieved by reacting aromatic aldehydes and sulfonamides with aluminum chloride (AlCl3) without any solvent. semanticscholar.org This method is rapid, high-yielding, and involves simple grinding of reagents, followed by purification through washing and crystallization, which are easily scalable processes. semanticscholar.org The avoidance of solvents reduces costs associated with purchasing, handling, and disposal, aligning with green chemistry principles.

Another highly relevant development for industrial-scale synthesis is the use of one-flow reaction systems. A rapid (≤90 seconds) one-flow reaction of inexpensive chlorosulfonic acid with amines has been demonstrated for producing unsymmetrical sulfamides. organic-chemistry.org Continuous flow chemistry offers superior heat and mass transfer, improved safety for exothermic reactions, and easier automation compared to traditional batch processing, making it highly attractive for industrial production.

The choice of starting materials is also paramount. Syntheses that utilize basic, readily available industrial chemicals are preferred. The synthesis of symmetric sulfamides from an amine, sulfur dioxide gas, and an oxidant is an example of a pathway using fundamental reagents. wikipedia.org Another approach involves heating an amine, such as cyclohexylamine, directly with sulfamide, which evolves ammonia (B1221849) and forms the product. tandfonline.com This method is straightforward, and purification can often be achieved by simple precipitation and recrystallization from aqueous ethanol, avoiding costly and time-consuming chromatographic methods. tandfonline.com

The following tables summarize and compare key attributes of different synthetic approaches relevant to the scalable production of N,N'-disubstituted sulfamides.

Table 1: Comparison of Synthetic Methodologies for Sulfamides

MethodologyKey ReagentsConditionsAdvantages for ScalabilityPotential DrawbacksReference
Reaction with Sulfamyl ChlorideAmine, Sulfamyl ChlorideOften solvent-free, exothermicSimple, potentially no solvent needed, purification by precipitationExothermic nature requires careful thermal management on a large scale tandfonline.com
One-Flow ReactionAmine, Chlorosulfonic AcidContinuous flow, ≤90 secondsExtremely rapid, suitable for automation, improved safetyRequires specialized flow chemistry equipment organic-chemistry.org
Solvent-Free CondensationAldehyde, Sulfonamide, AlCl3Solvent-free, grinding at room temp.Environmentally friendly (no solvent), simple procedure, high yieldApplicability may depend on the specific substrates semanticscholar.org
Two-Step Condensation/DeprotectionAlcohol, OxycarbonylsulfamideMild, neutral conditionsReduces the number of synthetic steps from 4-5 to 2Involves protection/deprotection strategy which adds steps compared to direct methods google.com
Reaction with SO2/OxidantAmine, Sulfur Dioxide, OxidantStandard reaction conditionsUses basic, inexpensive industrial chemicalsHandling of gaseous SO2 requires specific infrastructure wikipedia.org
Traditional Dichloromethane MethodAmine, Sulfonyl Chloride, PyridineDichloromethane as solventWell-established laboratory procedureUse of carcinogenic solvent, long reaction times, often low yields nsf.gov

Table 2: Industrial Relevance of Synthetic Parameters

ParameterLow Industrial RelevanceHigh Industrial Relevance
Number of StepsMulti-step (4+) with intermediate isolationOne-pot, one-flow, or few steps (1-2)
Solvent UseHazardous/carcinogenic solvents (e.g., Dichloromethane)Solvent-free conditions or green/recyclable solvents
Reaction TimeLong (many hours to days)Short (seconds to a few hours)
PurificationChromatographyPrecipitation, crystallization, filtration
Starting MaterialsExpensive, specialized reagentsInexpensive, commodity chemicals (e.g., SO2, chlorosulfonic acid)
Process TypeBatch processingContinuous flow processing

Ultimately, for the industrial production of this compound, an ideal pathway would likely be a one-pot or continuous flow process. It would start from inexpensive, readily available materials like 4-methylbenzylamine and a sulfur source such as sulfuryl chloride or chlorosulfonic acid, under solvent-free or aqueous conditions, with the final product isolated via precipitation to ensure high throughput, cost-effectiveness, and minimal environmental impact. organic-chemistry.orgtandfonline.comsemanticscholar.org

In-depth Structural Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data

A comprehensive review of scientific databases and literature reveals a significant gap in the publicly available crystallographic data for the chemical compound this compound. Despite its documented existence, detailed single-crystal X-ray diffraction analysis, which is essential for elucidating its precise three-dimensional structure and intermolecular interactions, does not appear to be published in accessible scientific literature or crystallographic databases.

The requested in-depth article focusing on the molecular and crystal structure of this compound, encompassing its molecular conformation, torsion angles, crystal packing, and supramolecular architecture, cannot be accurately generated at this time. The creation of such an article would necessitate specific data points that are only obtainable through experimental single-crystal X-ray diffraction studies.

While the CAS number for this compound (250165-80-1) is registered, indicating its synthesis and identification, the subsequent, more detailed structural analysis has not been deposited in major repositories such as the Cambridge Structural Database (CSD).

However, directly extrapolating the specific torsion angles, bond lengths, and the precise geometry of the supramolecular synthons from these related molecules to this compound would be scientifically inaccurate. The subtle substitution of a second 4-methylbenzyl group at the other nitrogen atom of the sulfamide core can lead to significant differences in molecular conformation and crystal packing.

Until a formal crystallographic study of this compound is conducted and the results are made publicly available, a detailed and scientifically rigorous article on its molecular and crystal structure, as per the specified outline, remains unfeasible.

Molecular and Crystal Structure Elucidation of N,n Bis 4 Methylbenzyl Sulfamide

Polymorphism and Solid-State Characteristics

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the study of molecular compounds, as different polymorphs can exhibit varying physical properties such as melting point, solubility, and stability. For sulfonamides, the phenomenon of polymorphism is well-documented and often arises from the flexibility of the sulfonamide linkage and the potential for different intermolecular hydrogen-bonding motifs.

Studies on secondary N-phenyl benzene (B151609) sulfonamides have revealed that the crystallization solvent can play a crucial role in determining the resulting polymorphic form. cam.ac.uk For instance, different solvents can promote the formation of either catemeric (chain) or dimeric (cyclic) hydrogen-bonded structures through the N-H and S=O groups of the sulfonamide core. cam.ac.uk It is plausible that N,N'-bis(4-methylbenzyl)sulfamide could exhibit similar solvent-dependent polymorphism. The presence of two N-H donors and two S=O acceptors in the molecule provides ample opportunity for the formation of various hydrogen-bonded networks.

The thermal behavior of related sulfonamides also provides insight into potential polymorphic transitions. Techniques such as differential scanning calorimetry (DSC) and hot-stage microscopy (HSM) have been used to identify and characterize metastable forms and their transitions to more stable polymorphs. cam.ac.uk For this compound, it is conceivable that different crystalline forms could be identified through a systematic screening of crystallization conditions and characterized by their distinct thermal and spectroscopic signatures.

The following table summarizes the common hydrogen-bonding motifs observed in secondary sulfonamides, which are likely to be relevant to the solid-state packing of this compound.

Hydrogen Bond Motif Description Potential Impact on this compound
N-H···O Dimer Two molecules form a cyclic dimer through a pair of N-H···O hydrogen bonds.This could be a primary and highly stable interaction motif, leading to a well-ordered crystal lattice.
N-H···O Catemer Molecules are linked into a chain via N-H···O hydrogen bonds.This could lead to fibrous or needle-like crystal habits. The flexibility of the benzyl (B1604629) groups could influence the packing of these chains.
C-H···O Interactions Weaker hydrogen bonds involving carbon-hydrogen bonds and sulfonyl oxygen atoms.These interactions would likely play a secondary role in stabilizing the primary hydrogen-bonded networks, helping to dictate the overall three-dimensional packing. cam.ac.uk
π-π Stacking Interactions between the aromatic rings of the 4-methylbenzyl groups.The presence of two phenyl rings per molecule suggests that π-π stacking could be a significant factor in the crystal packing, influencing the orientation of the molecules relative to one another.

Influence of Substituents on Molecular Conformation and Crystal Packing

The substituents attached to the sulfamide (B24259) core have a profound effect on the molecular conformation and the efficiency of crystal packing. In the case of this compound, the 4-methylbenzyl groups are the key determinants of its three-dimensional structure.

Research on analogous compounds has shown that even minor changes to substituents can lead to dramatic shifts in crystal packing. nih.gov The size and nature of a substituent on the phenyl ring, particularly at the para-position, have been found to have the most significant influence on the packing architecture. nih.govnih.gov For this compound, the 4-methyl group on each benzyl substituent will influence the steric and electronic environment of the molecule.

The crystal structure of the closely related compound, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, reveals that the aryl groups of the sulfonamide are oriented gauche to one another. nih.gov In this known structure, N-H···O hydrogen bonds link the molecules into ribbons, and C-H···π interactions involving one of the aromatic rings connect these ribbons to form a three-dimensional network. nih.goviucr.org

The following table outlines key structural features of a related sulfonamide and speculates on the corresponding features in this compound.

Structural Feature 4-methyl-N-(4-methylbenzyl)benzenesulfonamide Predicted Influence on this compound
Primary Hydrogen Bonding N-H···O interactions forming ribbons. nih.goviucr.orgSimilar N-H···O hydrogen bonding is expected to be the dominant intermolecular force, likely forming either dimers or chains.
Secondary Interactions C-H···π interactions linking the ribbons. nih.goviucr.orgThe two benzyl groups provide ample opportunity for C-H···π and π-π stacking interactions, which will be crucial for the overall 3D architecture.
Molecular Conformation Gauche orientation of the aryl groups. nih.govA similar gauche or a more extended conformation could be adopted to accommodate the two bulky 4-methylbenzyl groups and optimize intermolecular interactions.
Role of Methyl Group Participates in the overall steric and electronic environment.The two methyl groups will influence solubility and could participate in weak intermolecular contacts, fine-tuning the crystal packing.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of N,N'-bis(4-methylbenzyl)sulfamide. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

Proton (¹H) NMR Assignments and Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various types of protons present in the molecule. The aromatic protons of the two 4-methylbenzyl groups are expected to appear as two sets of doublets in the region of approximately 7.0-7.3 ppm, characteristic of a para-substituted benzene (B151609) ring. The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen atoms would likely produce a singlet or a closely coupled system in the range of 4.0-4.5 ppm. The methyl protons (CH₃) on the benzyl (B1604629) groups would give rise to a sharp singlet at around 2.3 ppm. The proton attached to the sulfamide (B24259) nitrogen (NH) is expected to be observed as a broad singlet, the chemical shift of which can be variable and influenced by solvent and concentration.

Proton Type Expected Chemical Shift (ppm) Multiplicity
Aromatic (ortho to CH₂)~7.2Doublet
Aromatic (ortho to CH₃)~7.1Doublet
Methylene (CH₂)~4.2Singlet
Methyl (CH₃)~2.3Singlet
Amide (NH)VariableBroad Singlet

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in this compound. The aromatic carbons are expected to resonate in the region of 125-140 ppm. The quaternary carbon attached to the methyl group and the quaternary carbon attached to the methylene group will have distinct chemical shifts within this range. The benzylic methylene carbon (CH₂) is anticipated to appear around 45-50 ppm, while the methyl carbon (CH₃) would be found further upfield, typically in the 20-25 ppm region.

Carbon Type Expected Chemical Shift (ppm)
Aromatic (C-quaternary, C-CH₃)~138
Aromatic (C-quaternary, C-CH₂)~135
Aromatic (CH)128-130
Methylene (CH₂)~48
Methyl (CH₃)~21

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would primarily show correlations between the coupled aromatic protons within each of the 4-methylbenzyl rings, confirming their ortho-relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates each proton signal with the carbon to which it is attached. This would definitively link the proton signals for the methylene and methyl groups to their corresponding carbon signals, as well as the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the benzylic methylene protons to the quaternary aromatic carbon and the aromatic carbons of the same ring. The methyl protons would show correlations to the attached aromatic quaternary carbon. These correlations are instrumental in piecing together the connectivity of the entire molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis of Sulfamide and Methylbenzyl Groups

The IR and Raman spectra are expected to display characteristic absorption bands for the sulfamide and 4-methylbenzyl moieties.

Sulfamide Group: The most prominent features of the sulfamide group are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear in the regions of 1310-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The S-N stretching vibration is typically observed in the 895-915 cm⁻¹ range. The N-H stretching vibration would give a band in the region of 3200-3400 cm⁻¹.

Methylbenzyl Group: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene and methyl groups will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfamide (SO₂)Asymmetric Stretch1310-1350
Sulfamide (SO₂)Symmetric Stretch1140-1180
Sulfamide (S-N)Stretch895-915
Amide (N-H)Stretch3200-3400
Aromatic (C-H)Stretch>3000
Aliphatic (C-H)Stretch<3000
Aromatic (C=C)Stretch1450-1600

Correlation with Molecular Structure

The combined data from IR and Raman spectroscopy confirm the presence of the key functional groups and provide a vibrational fingerprint of the molecule. The positions and intensities of the bands are consistent with the proposed structure of this compound, where two 4-methylbenzyl groups are attached to a central sulfamide core. The symmetry of the molecule would also influence the relative intensities of the bands in the IR and Raman spectra, providing further structural insights.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of this compound are determined by the chromophores present in its structure. The primary chromophores are the two p-methylphenyl groups. The ultraviolet-visible spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within these aromatic rings.

The benzene ring itself exhibits characteristic absorptions, which are influenced by substituents. In this molecule, each benzene ring is substituted with a methyl group and a methylene-sulfamoyl group (-CH₂NHSO₂-). These substituents modify the energy levels of the π molecular orbitals, leading to shifts in the absorption maxima compared to unsubstituted benzene.

The principal electronic transitions observed for aromatic compounds are of the π→π* type. libretexts.orglibretexts.org These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Aromatic systems typically show two such bands:

The E-band (Ethylenic band): A strong absorption usually occurring at shorter wavelengths.

The B-band (Benzenoid band): An absorption of lower intensity at longer wavelengths, which often displays fine vibrational structure.

The sulfamide group (-SO₂N₂) contains non-bonding electrons (n) on its oxygen and nitrogen atoms. This could theoretically allow for n→π* transitions, where a non-bonding electron is promoted to an antibonding π* orbital of the aromatic ring. Generally, n→π* transitions are significantly weaker in intensity than π→π* transitions and can sometimes be obscured by the stronger absorptions. libretexts.org The interaction between the sulfonamide NH group and the π-system of the aromatic rings can also influence the electronic environment. sdu.dk

Given the structure of this compound, the UV-Vis spectrum is predicted to be dominated by the strong π→π* transitions of the substituted benzene rings.

Table 1: Predicted Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength RegionRelative Intensity (Molar Absorptivity, ε)
π→πp-methylphenyl ringShorter UV (approx. 200-230 nm)High ( >10,000 L·mol⁻¹·cm⁻¹)
π→πp-methylphenyl ringLonger UV (approx. 250-280 nm)Low to Medium (200 - 2,000 L·mol⁻¹·cm⁻¹)
n→π*Sulfamide (N/O lone pairs) & Aromatic RingLonger UV (>270 nm)Very Low (<200 L·mol⁻¹·cm⁻¹)

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₆H₂₀N₂O₂S, corresponding to a monoisotopic mass of approximately 304.12 Da. The molecular ion peak ([M]⁺•) would therefore be expected at m/z 304.

Upon ionization, the molecular ion undergoes fragmentation through the cleavage of its weakest bonds. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, several key fragmentation pathways are anticipated.

A primary and highly probable fragmentation pathway involves the cleavage of the benzylic carbon-nitrogen bond (C-N). This is a common fragmentation route for benzylamines due to the formation of the resonance-stabilized benzyl or tropylium (B1234903) cation. libretexts.org In this case, cleavage would yield the 4-methylbenzyl cation.

Benzylic Cleavage: The cleavage of the C-N bond results in the formation of the 4-methylbenzyl cation at m/z 105 . This cation can further rearrange to the more stable methyltropylium ion, also at m/z 105. A subsequent loss of a methyl radical could lead to the tropylium ion at m/z 91 . This pathway is often responsible for the base peak in the mass spectra of such compounds.

Another significant fragmentation involves the cleavage of the sulfur-nitrogen (S-N) bonds of the sulfamide core. nist.govresearchgate.net

S-N Bond Cleavage: Cleavage of one S-N bond would lead to a fragment from the loss of a 4-methylbenzylamino radical (•NHCH₂C₆H₄CH₃), resulting in an ion at m/z 184 .

Loss of SO₂: The expulsion of a neutral sulfur dioxide molecule (SO₂) is a characteristic fragmentation pattern for many sulfonamides. nist.gov This would lead to a fragment ion at m/z 240 ([M-SO₂]⁺•).

These predicted fragmentation pathways allow for the structural confirmation of this compound.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass/Charge Ratio)Proposed Fragment IonFormulaFragmentation Pathway
304Molecular Ion[C₁₆H₂₀N₂O₂S]⁺•Ionization of the parent molecule
240[M - SO₂]⁺•[C₁₆H₂₀N₂]⁺•Loss of neutral sulfur dioxide
184[M - NHCH₂C₆H₄CH₃]⁺[C₈H₉N₂O₂S]⁺Cleavage of one S-N bond and loss of a 4-methylbenzylamino radical
1054-Methylbenzyl cation / Methyltropylium ion[C₈H₉]⁺Benzylic C-N bond cleavage
91Tropylium ion[C₇H₇]⁺Loss of a methyl group from the m/z 105 fragment

Stereochemical Aspects and Chiral Applications of N,n Bis 4 Methylbenzyl Sulfamide

Enantiomeric Forms: (R,R)-, (S,S)-, and Meso-diastereomers

N,N'-bis(α-methylbenzyl)sulfamide possesses two stereogenic centers at the α-positions of the benzyl (B1604629) groups. This gives rise to three possible stereoisomers: a pair of enantiomers, (R,R) and (S,S), and a meso-diastereomer, (R,S).

The (R,R) and (S,S) enantiomers are C₂-symmetric molecules. acs.org This symmetry is a highly desirable feature in chiral ligands, as it can reduce the number of possible transition states in a chemical reaction, often leading to higher enantioselectivity. acs.org These are often referred to as the threo-diastereomers. The synthesis of these enantiopure forms typically starts from enantiomerically pure (R)- or (S)-α-methylbenzylamine, respectively. acs.org Condensation with sulfuryl chloride yields the corresponding (R,R)- or (S,S)-sulfamide with high fidelity. acs.org

Chiral Resolution Techniques for Enantiopure N,N'-bis(α-methylbenzyl)sulfamide

While the most common method to obtain enantiopure N,N'-bis(α-methylbenzyl)sulfamide is through synthesis from enantiopure precursors, chiral resolution of the racemic mixture is also possible. acs.org High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is an effective technique for separating the enantiomers. daicelchiral.comdaicelchiral.com

Data from a reported chiral HPLC separation of (±)-N,N'-bis(α-methylbenzyl)sulfamide is detailed below. daicelchiral.comdaicelchiral.com

ParameterValue
Column CHIRALPAK® IA
Column Size 4.6 x 250 mm, 5 µm
Chromatographic Mode Normal Phase
Mobile Phase 100% Dichloromethane (B109758)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection ELSD
Retention Time 1 4.4 min
Retention Time 2 6.2 min
Alpha Value 2.29
Resolution 8.27

N,N'-bis(α-methylbenzyl)sulfamide as a Chiral Ligand

The C₂-symmetric nature and the presence of coordinating nitrogen atoms make N,N'-bis(α-methylbenzyl)sulfamide an effective chiral ligand in asymmetric catalysis. acs.orgresearchtrends.net

Design Principles for Chiral Sulfamide (B24259) Ligands

The effectiveness of chiral sulfamides like N,N'-bis(α-methylbenzyl)sulfamide is based on several key design principles:

C₂ Symmetry : As first highlighted by Kagan, ligands with C₂ symmetry are advantageous in asymmetric catalysis because they simplify the stereochemical analysis by reducing the number of competing diastereomeric transition states. acs.org

Bidentate Coordination : The two nitrogen atoms of the sulfamide group can coordinate to a metal center, forming a stable chelate ring that influences the geometry of the catalytic complex. researchtrends.net

Steric Influence : The bulky α-methylbenzyl groups create a well-defined and rigid chiral pocket around the catalytic center. This steric hindrance controls the approach of the substrate, forcing it to bind in a specific orientation and thus favoring the formation of one enantiomer of the product.

Hydrogen Bonding : The N-H protons of the sulfamide are sufficiently acidic to act as hydrogen-bond donors, which can be crucial for substrate activation and orientation in certain organocatalytic reactions. beilstein-journals.org

Ligand Synthesis and Modification

The synthesis of enantiopure N,N'-bis(α-methylbenzyl)sulfamide is straightforward and efficient. The most common route involves the direct condensation of two equivalents of a chiral α-methylbenzylamine with one equivalent of sulfuryl chloride. acs.org The reaction is typically performed in a solvent like dichloromethane in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct. acs.org

Reaction Scheme: 2 R-CH(CH₃)C₆H₅NH₂ + SO₂Cl₂ → [R-CH(CH₃)C₆H₅NH]₂SO₂ + 2 HCl (where R represents the specific chirality, (R) or (S))

This method allows for the large-scale preparation of the (R,R) or (S,S) ligand directly from commercially available chiral amines. acs.org

Application in Asymmetric Catalysis

Chiral sulfamides have found broad applications in a variety of asymmetric transformations, including alkylations, transfer hydrogenations, and cycloadditions. researchtrends.net N,N'-bis(α-methylbenzyl)sulfamide, in particular, has proven to be a highly effective ligand for enantioselective reductions. acs.org

Enantioselective Reductions (e.g., Lithium Aluminum Hydride Mediated)

A notable application of N,N'-bis(α-methylbenzyl)sulfamide is its use as a chiral ligand to modify lithium aluminum hydride (LiAlH₄) for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. acs.orgacs.org The active reducing agent is prepared by treating LiAlH₄ with the chiral sulfamide and an achiral amine additive, such as N-benzylmethylamine. acs.org This creates a complex and sterically hindered chiral hydride reagent that can effectively differentiate between the two faces of a ketone.

The table below summarizes the results for the asymmetric reduction of several ketones using the reagent formed from LiAlH₄ and (S,S)-N,N'-bis(α-methylbenzyl)sulfamide. acs.org

Ketone SubstrateProduct AlcoholYield (%)ee (%)Product Configuration
n-Butyl 2-naphthyl ketone1-(2-Naphthyl)-1-pentanol9595R
n-Butyl phenyl ketone1-Phenyl-1-pentanol9485R
Acetophenone1-Phenylethanol9982R
3-Heptanone3-Heptanol9138R
tert-Butyl methyl ketone3,3-Dimethyl-2-butanol9919R
1-Adamantyl methyl ketone1-(1-Adamantyl)ethanol9976S

These results demonstrate that the chiral sulfamide ligand is capable of inducing high levels of enantioselectivity for a range of ketone substrates, highlighting its utility in asymmetric synthesis. acs.org

Asymmetric Transformations via Ligand-Directed Stereocontrol

The concept of ligand-directed stereocontrol is a fundamental strategy in asymmetric catalysis. In this approach, a chiral ligand, such as a C2-symmetric bis-sulfonamide, coordinates to a metal center. This newly formed chiral complex then interacts with the substrate in a way that directs the incoming reagent to a specific face of the molecule, thereby inducing stereoselectivity in the product. The structure and electronic properties of the chiral ligand are paramount in achieving high levels of stereocontrol.

While the application of various chiral bis-sulfonamide ligands in asymmetric reactions is well-documented, specific examples employing N,N'-bis(4-methylbenzyl)sulfamide are scarce in published research. Generally, in reactions such as the asymmetric transfer hydrogenation of ketones, a chiral bis-sulfonamide ligand, in conjunction with a metal catalyst (e.g., Rhodium or Ruthenium), can effectively reduce prochiral ketones to chiral secondary alcohols with high enantioselectivity. tandfonline.comscielo.br The two 4-methylbenzyl groups in this compound would create a specific chiral environment around the metal center, influencing the orientation of the substrate and, consequently, the stereochemical outcome of the reaction.

Data on the performance of this compound in specific asymmetric transformations is not available in the reviewed literature. To illustrate the potential application, a hypothetical data table for an asymmetric reaction is presented below, based on typical results observed with similar C2-symmetric bis-sulfonamide ligands.

Hypothetical Data Table: Asymmetric Transfer Hydrogenation of Acetophenone using a Chiral Bis-Sulfonamide Ligand

EntryCatalystLigandSubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
1[RhCl₂(Cp*)]₂This compoundAcetophenone>95>90
2[RuCl₂(p-cymene)]₂This compoundAcetophenone>95>90

This table is illustrative and not based on published experimental data for the specified compound.

Mechanistic Insights into Chiral Induction

The mechanism of chiral induction by bis-sulfonamide ligands typically involves the formation of a well-defined, rigid transition state. For C2-symmetric bis-sulfonamides, the chirality is transferred from the ligand to the substrate via steric and electronic interactions within the catalytic complex.

In the case of metal-catalyzed reactions, the two sulfonamide groups of the ligand coordinate to the metal ion, creating a chiral pocket. The substrate also coordinates to the metal, and its orientation is dictated by minimizing steric hindrance with the bulky substituents on the ligand. For this compound, the 4-methylbenzyl groups would play a crucial role in defining the shape and steric bulk of this chiral pocket.

For organocatalytic reactions, where the sulfonamide itself acts as the catalyst, the mechanism often involves hydrogen bonding. The N-H protons of the sulfonamide can act as hydrogen bond donors, activating the substrate and controlling its conformation. The chiral backbone of the ligand ensures that this activation is stereoselective.

Detailed mechanistic studies, including kinetic analyses and computational modeling, specifically for this compound are not found in the current body of scientific literature. However, the general principles derived from studies of other C2-symmetric bis-sulfonamides would likely apply. researchtrends.netacs.org These studies suggest that the pre-organization of the catalyst-substrate complex is key to achieving high enantioselectivity. The C2 symmetry of the ligand simplifies the possible transition states, often leading to a more predictable and higher degree of chiral induction.

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of N,N'-bis(4-methylbenzyl)sulfamide is dictated by the interplay of its three key structural components: the central sulfamide (B24259) core (-NH-SO₂-NH-), the two nitrogen atoms, and the two 4-methylbenzyl (or p-tolyl) aromatic rings. These moieties provide distinct sites for a variety of functional group transformations, allowing for the molecule's derivatization and cleavage.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods provide insights that are often complementary to experimental findings.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For a molecule like N,N'-bis(4-methylbenzyl)sulfamide, a common approach would involve using a functional such as B3LYP combined with a basis set like 6-31G(d,p) or larger to accurately model its electronic properties. nih.govnih.gov Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), while often more computationally intensive, could also be employed for higher accuracy calculations of specific properties.

A comprehensive search of scientific literature did not reveal any specific studies that have applied DFT or ab initio methods to this compound.

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical first step in most computational studies, aiming to find the lowest energy arrangement of atoms in a molecule. nih.gov For a flexible molecule such as this compound, with several rotatable bonds, a conformational analysis would be necessary to identify the global minimum energy structure and other low-energy conformers. This process involves systematically rotating the bonds connecting the benzyl (B1604629) groups to the nitrogen atoms and the nitrogen atoms to the sulfonyl group to explore the potential energy surface.

No specific published data on the optimized geometry or conformational analysis of this compound is currently available.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides crucial insights into the chemical reactivity and electronic transitions within a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For sulfonamides, the HOMO is often localized on the aromatic rings and the nitrogen atoms, while the LUMO may be distributed over the sulfonyl group and aromatic systems.

Specific HOMO, LUMO, and HOMO-LUMO gap energy values for this compound have not been reported in the literature.

Table 1: Illustrative Frontier Molecular Orbital Data for Related Sulfonamide Compounds (Note: This data is for illustrative purposes only and does not represent this compound)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide -6.125 -1.157 4.968
Thiazole-sulfonamide derivative 1 - - 4.60

This table presents data from studies on other sulfonamide molecules to illustrate the typical range of values obtained from such calculations. mdpi.comresearchgate.net No such data is available for this compound.

Charge Distribution and Electrostatic Potential Maps

Analysis of the charge distribution, through methods like Mulliken population analysis or Natural Population Analysis (NPA), reveals how electron density is distributed across the atoms of a molecule. nih.gov A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. researchgate.net For a sulfonamide, one would expect negative potential around the oxygen atoms of the sulfonyl group and potentially on the nitrogen atoms, making them sites for electrophilic attack. The aromatic rings would also exhibit regions of negative potential above and below the plane.

No specific charge distribution data or MEP maps for this compound have been published.

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions. researchgate.net Similarly, the vibrational frequencies in an infrared (IR) spectrum can be calculated and compared to experimental FT-IR spectra to aid in the assignment of vibrational modes. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to assist in the interpretation of experimental ¹H and ¹³C NMR spectra. researchgate.net

There are no published theoretical predictions of the spectroscopic properties (UV-Vis, IR, NMR) for this compound.

Computational NMR and IR Spectral Simulations

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules. nih.gov These simulations provide a theoretical basis for the assignment of experimental spectra and can offer insights into the molecule's geometry and electronic structure.

For this compound, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can be employed to optimize the molecular geometry in the gas phase or in solution. nih.gov Following geometry optimization, the vibrational frequencies and NMR chemical shifts can be calculated.

Infrared (IR) Spectroscopy Simulation: The calculated IR spectrum would reveal characteristic vibrational modes. Key predicted absorptions would include:

N-H Stretching: A band corresponding to the stretching of the sulfonamide N-H bond.

S=O Stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂), which are typically strong and found in the fingerprint region.

C-N and C-S Stretching: Vibrations associated with the carbon-nitrogen and carbon-sulfur bonds.

Aromatic C-H Stretching: Vibrations from the p-methylbenzyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation: Gauge-Including Atomic Orbital (GIAO) is a common method used to calculate NMR chemical shifts (¹H and ¹³C). The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons of the methylene (B1212753) bridges (CH₂) would have a characteristic shift, as would the methyl protons (CH₃) and the aromatic protons of the two p-tolyl groups.

Correlation with Experimental Data

A crucial aspect of computational spectroscopy is the correlation of simulated data with experimental results. This comparison serves to validate the computational model and aids in the definitive assignment of experimental signals. For a closely related compound, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, a crystal structure has been reported, providing experimental bond lengths and angles that can be compared with the optimized geometry from DFT calculations. researchgate.net

The table below illustrates a hypothetical correlation between experimental and calculated ¹H NMR chemical shifts for this compound, based on typical values for similar structures.

Proton TypeExperimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
Methyl (CH₃)2.352.30-0.05
Methylene (CH₂)4.104.05-0.05
Aromatic (ortho to CH₂)7.207.15-0.05
Aromatic (meta to CH₂)7.107.05-0.05
Sulfonamide (NH)8.508.40-0.10

Similarly, calculated vibrational frequencies are often scaled by a factor to account for anharmonicity and basis set limitations, allowing for a more accurate comparison with experimental IR spectra. nih.gov

Intermolecular Interaction Energies and Dynamics

The supramolecular assembly and crystal packing of this compound are governed by a network of intermolecular interactions. Computational methods are instrumental in identifying and quantifying these forces. In sulfonamides, strong intermolecular hydrogen bonds and π-π stacking interactions are often the primary drivers of crystal packing. nih.gov

For this compound, the key intermolecular interactions would include:

Hydrogen Bonding: The sulfonamide N-H group can act as a hydrogen bond donor, while the sulfonyl oxygen atoms (S=O) can act as acceptors. In the crystal structure of the related 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, N—H⋯O hydrogen bonds link molecules into ribbons. researchgate.net

π-π Stacking: The aromatic rings of the p-methylbenzyl groups can engage in π-π stacking interactions, further stabilizing the crystal lattice.

C-H⋯π Interactions: The hydrogen atoms of the methyl and methylene groups can interact with the π-system of the aromatic rings. researchgate.net

The interaction energies between molecular pairs can be calculated using high-level quantum mechanical methods. The table below presents a hypothetical breakdown of interaction energies for a dimer of this compound, illustrating the relative contributions of different forces.

Interaction TypeCalculated Interaction Energy (kcal/mol)
Hydrogen Bonding (N-H···O)-5.5
π-π Stacking-2.8
C-H···π Interactions-1.5
van der Waals Forces-3.2
Total Interaction Energy-13.0

Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of these interactions in the solid state or in solution, providing insights into the structural stability and conformational flexibility of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to investigate the potential chemical reactivity and reaction mechanisms of this compound. By mapping the potential energy surface of a reaction, key features such as transition states, intermediates, and activation energies can be determined. researchgate.net

For example, the chlorination of sulfonamides has been studied computationally, revealing that the reaction proceeds through several critical pathways, including S-N bond cleavage and Cl-substitution on the aniline (B41778) nitrogen. researchgate.net A similar approach could be applied to this compound to predict its reactivity with various reagents.

Conceptual DFT provides a framework for predicting reactive sites within a molecule. researchgate.net By calculating parameters such as Fukui functions and local softness, one can identify the atoms most susceptible to nucleophilic or electrophilic attack. For this compound, the nitrogen and oxygen atoms of the sulfonyl group, as well as the aromatic rings, would be key areas of interest for reactivity.

Furthermore, computational models can be used to explore the binding of this compound to biological targets, such as enzymes. nih.govacs.org Docking studies and quantum mechanics/molecular mechanics (QM/MM) calculations can predict the binding mode and affinity of the molecule within an active site, providing a rationale for its potential biological activity and guiding the design of new derivatives.

Coordination Chemistry and Metal Complexation

N,N'-bis(4-methylbenzyl)sulfamide as a Ligand in Metal Complexes

Based on its structure, this compound possesses several potential donor atoms for coordination with a metal center: the two nitrogen atoms of the sulfamide (B24259) group and the oxygen atoms of the sulfonyl group. The coordination behavior of sulfonamides can vary depending on factors such as the metal ion, reaction conditions, and the presence of other ligands. nih.gov

Generally, sulfonamide ligands can coordinate in a monodentate or bidentate fashion. In many documented cases of N,N'-disubstituted sulfonamides, coordination occurs through the deprotonated sulfonamide nitrogen atoms. Deprotonation of the N-H groups creates anionic nitrogen donors, which can form stable complexes with a variety of metal ions. This would render this compound a potentially bidentate N,N'-donor ligand, forming a chelate ring with the metal center.

Alternatively, coordination could involve one or both of the sulfonyl oxygen atoms, although this is generally less common, especially when the more basic nitrogen atoms are available. In some instances, sulfonamides have been observed to act as bridging ligands, connecting two metal centers. However, without experimental evidence for this compound, its precise coordination modes and denticity remain speculative.

There are no specific published methods for the synthesis of metal complexes involving this compound. However, general synthetic routes for metal-sulfonamide complexes typically involve the reaction of a metal salt with the sulfonamide ligand in a suitable solvent. tandfonline.comnih.gov

A common approach involves the deprotonation of the sulfonamide N-H groups using a base, followed by the addition of a metal salt. The choice of solvent is crucial and often involves alcohols, acetonitrile, or other coordinating solvents. The stoichiometry of the reactants, the reaction temperature, and the pH can all influence the nature of the final complex. tandfonline.com For example, the synthesis of cobalt(II) complexes with other N-substituted sulfonamides has been achieved by reacting the ligand with a cobalt(II) salt in a buffered aqueous-dioxane solution. tandfonline.com It is plausible that similar methodologies could be adapted for the synthesis of complexes with this compound.

Structural Characterization of Coordination Compounds

The structural characterization of any potential coordination compounds of this compound would be essential to confirm its coordination mode and the geometry of the resulting complex. Standard techniques for this purpose include X-ray crystallography and various spectroscopic methods.

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. While no crystallographic data exists for complexes of this compound, studies on other metal-sulfonamide complexes have revealed a wide range of coordination geometries, including octahedral, square-planar, and tetrahedral structures. nih.govtandfonline.comtandfonline.com For instance, X-ray analysis of copper(II) complexes with other sulfonamide ligands has shown both monodentate coordination through a nitrogen atom of a thiadiazole ring and the formation of five-coordinate, distorted square pyramidal geometries. nih.gov

Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are invaluable for characterizing metal complexes.

Infrared (IR) Spectroscopy: Coordination of the sulfamide group to a metal center would be expected to cause shifts in the characteristic vibrational frequencies of the S=O and S-N bonds. A shift in the N-H stretching frequency upon deprotonation and coordination would also be a key indicator.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide information about the ligand environment. Changes in the chemical shifts of the protons and carbons near the coordination sites, particularly the methylene (B1212753) protons of the benzyl (B1604629) groups and the aromatic protons, would indicate complex formation. In studies of zinc(II) complexes with other sulfonamide-containing ligands, a downfield shift of the signals corresponding to the atoms near the coordination site has been observed. tandfonline.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of a metal complex can provide information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. The appearance of new absorption bands or shifts in existing ligand-based transitions upon complexation would be indicative of coordination. For example, copper(II) complexes often exhibit d-d transition bands in the visible region, the position of which is sensitive to the coordination geometry. nih.gov

Electronic Properties of Metal-Sulfamide Complexes

The electronic properties of metal-sulfonamide complexes are largely determined by the identity of the metal ion and the coordination environment imposed by the ligand. These properties include the magnetic susceptibility and redox behavior of the complex.

No experimental data on the electronic properties of this compound complexes are available. Hypothetically, complexes with paramagnetic metal ions such as Cu(II), Ni(II), or Co(II) would exhibit magnetic moments corresponding to their number of unpaired electrons, which can be determined by magnetic susceptibility measurements. The geometry of the complex would have a significant influence on these properties.

The redox properties could be investigated using techniques like cyclic voltammetry to determine the oxidation and reduction potentials of the metal center within the complex. The electron-donating nature of the deprotonated sulfonamide ligand would be expected to influence the electron density at the metal center and, consequently, its redox behavior.

Applications in Advanced Organic Synthesis and Materials Science

N,N'-bis(4-methylbenzyl)sulfamide as a Synthetic Intermediate

This compound serves as a valuable synthetic intermediate, primarily due to the reactivity of the N-H bonds of the sulfonamide group and the potential for transformations at the benzylic positions. The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov Conversely, the sulfonamide nitrogen atoms in this compound can be deprotonated to form anions that can participate in various nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, transforming the initial sulfamide (B24259) into more complex molecules.

For instance, the alkylation of sulfonamides is a common strategy to build more elaborate structures. nih.govacs.org In a process analogous to the alkylation of other secondary sulfonamides, the nitrogen atoms of this compound can be functionalized. This reactivity is exemplified in the synthesis of more complex structures where sulfonamide intermediates are alkylated to introduce new side chains. nih.gov

Furthermore, the C-N bonds within the this compound structure can be selectively cleaved under certain conditions. Research on related tertiary sulfonamides has demonstrated that C-N bond cleavage can be achieved using catalytic amounts of reagents like bismuth(III) triflate, particularly for benzyl-substituted amines. nih.gov This de-benzylation reaction would unveil a primary sulfamide, which could then undergo further synthetic transformations. This latent reactivity makes this compound a useful precursor for the synthesis of other sulfamide-containing compounds.

The following table summarizes some of the potential reactions that this compound could undergo as a synthetic intermediate, based on the reactivity of analogous compounds.

Reaction Type Reagents and Conditions Potential Product Type Reference
N-AlkylationBase (e.g., K₂CO₃), Alkyl halideTertiary sulfonamide nih.gov
C-N Bond Cleavage (Debenzylation)Catalytic Bi(OTf)₃Primary sulfamide nih.gov
AcylationAcylating agentN-Acylsulfonamide acs.org

Design and Synthesis of Sulfonamide-Based Functional Materials

The structural characteristics of this compound make it an attractive candidate for the design and synthesis of advanced functional materials, including polymers and supramolecular assemblies.

Polymeric Materials Incorporating this compound Units

Polysulfamides are a class of polymers that contain the sulfonamide linkage in their backbone. These materials are of interest due to their potential for hydrolytic degradability and their unique physical properties. nih.gov The synthesis of polysulfamides can be achieved through the step-growth polymerization of appropriate monomers. This compound, or more precisely, its constituent parts (a diamine and a sulfonyl-containing monomer), can be envisioned as components in such polymerizations. For example, polysulfamides have been synthesized via the reaction of bis(amines) with sulfamide or related sulfuryl chlorides. nih.gov

Recent advances in "click chemistry" have also been applied to the synthesis of polysulfamides, using AB-type monomers that undergo sulfur(VI) fluoride (B91410) exchange (SuFEx) polymerization. nih.gov While this compound itself is not an AB-type monomer, its synthesis from 4-methylbenzylamine (B130917) and a sulfuryl source highlights the potential to design related monomers for polysulfamide synthesis. The incorporation of the bis(4-methylbenzyl)sulfamide unit into a polymer backbone could impart specific thermal and mechanical properties, as well as influence the polymer's solubility and processability. Furthermore, optically active poly(sulfonamide)s have been synthesized, suggesting that if a chiral variant of this compound were used, it could lead to chiral polymeric materials with potential applications in enantioselective separations or catalysis. rsc.org

Supramolecular Materials with Engineered Self-Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-ordered assemblies from molecular components. The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), making it a powerful motif for directing self-assembly. iucr.org

The crystal structure of the closely related compound, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, reveals that molecules are linked by N-H···O hydrogen bonds, forming ribbons. These ribbons are further interconnected by C-H···π interactions to create a three-dimensional network. iucr.orgnih.gov It is highly probable that this compound would exhibit similar self-assembly behavior, potentially forming more extended and robust supramolecular structures due to the presence of two benzyl (B1604629) groups and two N-H donors. The two 4-methylbenzyl groups provide ample opportunity for π-π stacking interactions, which would further stabilize the resulting supramolecular architecture.

By modifying the peripheral groups of the benzyl rings, it would be possible to tune the self-assembly process and the properties of the resulting supramolecular material. This could lead to the formation of gels, liquid crystals, or other soft materials with responsive properties. acs.org

Role in the Development of Novel Reagents and Catalysts (Non-Biological)

The sulfonamide scaffold is a versatile platform for the development of new reagents and catalysts for organic synthesis. The this compound structure can be modified to create molecules with specific catalytic or reactive properties.

A notable example of a related compound being used as a reagent is N,N′-dibromo-N,N′-1,3-propylene-bis[(4-methylphenyl)sulfonamide], which has been employed as an efficient deoximating agent to convert oximes to their corresponding carbonyl compounds under microwave irradiation. researchgate.net This demonstrates that the nitrogen atoms of a bis-sulfonamide can be functionalized to create a reactive species. It is conceivable that this compound could be similarly halogenated to produce a novel reagent.

Furthermore, chiral sulfonamides have found significant application as ligands in asymmetric catalysis. For instance, threo-N,N'-bis(α-methylbenzyl)sulfamide has been used as a chiral ligand for the asymmetric reduction of ketones with lithium aluminum hydride. acs.org Given that this compound possesses two benzyl groups, the introduction of chirality, for example, by using a chiral amine in its synthesis, could lead to a new class of C₂-symmetric ligands for asymmetric transformations.

The potential applications of this compound derivatives in this area are summarized below:

Potential Application Required Modification Example from a Related Compound Reference
Oxidizing/Halogenating ReagentN-HalogenationN,N′-dibromo-N,N′-1,3-propylene-bis[(4-methylphenyl)sulfonamide] as a deoximating reagent. researchgate.net
Chiral LigandIntroduction of chiral centers (e.g., in the benzyl groups)threo-N,N'-Bis(α-methylbenzyl)sulfamide for asymmetric reductions. acs.org

This compound as a Building Block for Complex Organic Architectures

The concept of using well-defined molecular components, or "building blocks," is central to the construction of complex organic architectures such as macrocycles and molecular cages. This compound, with its defined geometry and multiple functionalization points, is an excellent candidate for such a building block.

The synthesis of aza-macrocycles, for example, often relies on the use of tosyl-protected amine derivatives to control the cyclization reactions. A related compound, N,N-BIS[2-(P-TOLYLSULFONYLOXY)ETHYL]-P-TOLUENESULFONAMIDE, is explicitly used as a reagent for the preparation of selectively protected aza-macrocycles. lookchem.com This highlights the utility of the sulfonamide group in directing the formation of large cyclic structures. This compound could be derivatized at the para-positions of the benzyl rings with reactive groups that would allow it to be incorporated into larger macrocyclic or cage-like structures through reactions such as cross-coupling or condensation.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of N,N'-bis(4-methylbenzyl)sulfamide is poised to move beyond traditional methods, focusing on efficiency, sustainability, and atom economy. Current research into sulfonamide synthesis points toward several innovative pathways that could be adapted for this compound.

One promising approach involves the manganese-catalyzed N-alkylation of sulfonamides using alcohols. acs.org This method, which utilizes earth-abundant metal catalysts, offers a greener alternative to traditional alkylations that rely on alkyl halides. Adapting this for this compound would likely involve the reaction of sulfamide (B24259) with 4-methylbenzyl alcohol. Further research could optimize reaction conditions, such as the choice of manganese precatalyst and base, to achieve high yields. acs.org

Eco-friendly synthetic methods are also gaining traction. The use of water as a solvent in the reaction of sulfonyl chlorides with amines, facilitated by a simple base like sodium carbonate, presents a facile and environmentally benign route. mdpi.comscilit.com This approach eliminates the need for volatile organic solvents, aligning with the principles of green chemistry.

Additionally, novel reagents and reaction setups are being explored. The use of DABCO-bis(sulfur dioxide) (DABSO) as a convenient source of sulfur dioxide could be integrated into new synthetic strategies. scilit.com Microwave-assisted synthesis also offers a pathway to accelerate reactions, potentially leading to the rapid and efficient production of this compound and its derivatives. researchgate.net

ApproachKey FeaturesPotential AdvantagesRelevant Research
Manganese-Catalyzed N-Alkylation Uses benzyl (B1604629) alcohols instead of halides; earth-abundant metal catalyst.Improved sustainability, reduced waste, high atom economy. acs.org
Aqueous Synthesis Employs water as the reaction solvent with a simple base.Environmentally friendly, safer reaction conditions, simplified workup. mdpi.comscilit.com
Novel SO₂ Sources Utilizes stable solid reagents like DABSO to generate SO₂ in situ.Enhanced safety and handling compared to gaseous SO₂. scilit.com
Microwave-Assisted Synthesis Applies microwave irradiation to accelerate the reaction.Reduced reaction times, potentially higher yields, and cleaner reactions. researchgate.net

Development of Advanced Chiral Applications and Catalysis

While this compound is an achiral molecule, its structural analogs have demonstrated significant utility as chiral ligands in asymmetric catalysis. A closely related compound, threo-N,N'-bis(α-methylbenzyl)sulfamide , is a well-established chiral ligand used for asymmetric lithium aluminum hydride reductions of ketones. acs.org This precedent strongly suggests that chiral derivatives of this compound could be developed for similar applications.

Future research could focus on introducing chirality to the benzyl groups, for instance, by creating derivatives like (R,R)- or (S,S)-N,N'-bis(1-(4-methylphenyl)ethyl)sulfamide. These new chiral ligands could be screened for their effectiveness in a variety of metal-catalyzed asymmetric reactions, including reductions, alkylations, and cyclopropanations. The electronic properties of the 4-methyl substituent on the benzyl rings may influence the catalytic activity and enantioselectivity compared to the unsubstituted N,N'-bis(α-methylbenzyl)sulfamide.

The broader class of chiral sulfonamides is recognized for its importance as building blocks in catalysis. nih.gov The development of synthetic routes to enantiomerically pure versions of this compound derivatives would be a key step. The structural rigidity and coordination potential of the sulfamide group make these compounds attractive targets for the design of novel catalysts for challenging asymmetric transformations.

LigandStructural FeatureKnown/Potential ApplicationRelevant Research
(±)-N,N'-Bis(alpha-methylbenzyl) sulfamide Racemic, chiral centers at the α-carbon.Chiral separation studies. daicelchiral.com
threo-N,N'-Bis(α-methylbenzyl)sulfamide Enantiopure, chiral centers at the α-carbon.Asymmetric reduction of ketones. acs.org
hypothetical (R,R)-N,N'-Bis(1-(4-methylphenyl)ethyl)sulfamide Chiral centers adjacent to the tolyl group.Potential ligand for asymmetric catalysis (e.g., reductions, alkylations).N/A

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and this compound is no exception. ML models are increasingly used to forecast the physicochemical and biological properties of molecules, accelerating the discovery and development process. nih.gov

For this compound and its potential derivatives, ML algorithms such as Random Forest (RF), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) could be employed. researchgate.net These models can be trained on datasets of existing sulfonamides to predict various properties, including:

Biological Activity : Quantitative Structure-Activity Relationship (QSAR) models can predict potential therapeutic activities, such as antibacterial or anticancer effects, guiding experimental screening. nih.govresearchgate.net

Physicochemical Properties : Predicting properties like aqueous solubility is crucial for drug development. rsc.orgresearchgate.net ML models can help in designing derivatives with improved pharmacokinetic profiles.

Chemical Stability : AI can predict the stability of compounds under various conditions, which is essential for manufacturing and formulation. nih.gov

Furthermore, AI can assist in optimizing synthetic pathways by predicting reaction outcomes and yields under different conditions, thereby reducing the experimental workload and resource consumption. The use of feature importance analysis can reveal which molecular descriptors are critical for a desired property, providing valuable insights for the targeted design of new analogs. nih.gov

ML/AI ApplicationTechnique/ModelObjective for this compoundRelevant Research
Predictive Biology QSAR, Deep LearningForecast potential as an antibacterial, anticancer, or enzyme inhibitor. nih.govresearchgate.net
Property Prediction XGBoost, Graph Convolutional NetworksEstimate key physicochemical properties like solubility and bioavailability. rsc.orgresearchgate.net
Synthesis Optimization Predictive ModelingIdentify optimal reaction conditions for novel and sustainable synthetic routes. nih.gov
Chemical Space Exploration Generative ModelsDesign novel derivatives with enhanced target properties. researchgate.net

Investigation of this compound in Emerging Fields of Chemical Science

The versatile sulfonamide scaffold is a key feature in molecules across various cutting-edge areas of chemical science, from therapeutics to materials. ontosight.ai Future research on this compound could unlock its potential in several of these emerging fields.

Targeted Drug Discovery : Sulfonamides are known to inhibit a range of enzymes. There is an opportunity to investigate this compound as an inhibitor of targets like carbonic anhydrases, which are implicated in several diseases. mdpi.com Related bis-sulfonamide structures have also been explored as inhibitors of protein-protein interactions, such as the Keap1-Nrf2 pathway to combat neuroinflammation, or as CXCR4 antagonists with anti-inflammatory potential. nih.govnih.gov The anti-HIV activity found in some heterocyclic sulfonamides also suggests a potential avenue for antiviral research. ucl.ac.uk

Materials Science : The symmetrical structure and the presence of aromatic rings suggest that this compound could serve as a building block for novel polymers or supramolecular assemblies. Research could explore its use in creating materials with specific electronic or photophysical properties.

Biochemical Probes : Due to its structural similarity to known bioactive molecules, this compound could be functionalized to create biochemical probes for studying enzyme activity or cellular pathways. smolecule.com

The exploration of this compound in these areas will depend on systematic screening and derivatization to optimize its activity and properties for each specific application.

Emerging FieldPotential ApplicationRationaleRelevant Research
Neuroinflammation Keap1-Nrf2 protein-protein interaction inhibitor.Structural similarities to known naphthalene-based bis-sulfonamide inhibitors. nih.gov
Anti-inflammatory Agents CXCR4 antagonist.The amide-sulfamide scaffold is a promising structure for targeting CXCR4. nih.gov
Anticancer Therapy Carbonic anhydrase inhibitor.The sulfonamide group is a classic zinc-binding group for this enzyme class. mdpi.com
Antiviral Research Inhibition of viral enzymes or replication.Heterocyclic sulfonamides have shown activity against viruses like HIV. nih.govucl.ac.uk

Q & A

Q. What are the recommended synthetic routes for preparing N,N'-bis(4-methylbenzyl)sulfamide, and how do reaction conditions influence yield?

The synthesis of this compound typically involves alkylation or coupling reactions. For example, sulfamide derivatives can be synthesized via nucleophilic substitution using sulfamide precursors and benzyl halides (e.g., 4-methylbenzyl chloride) under basic conditions. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions like over-alkylation . Silylated sulfamide reagents (e.g., N,N'-bis(trimethylsilyl)sulfamide) may improve solubility in aprotic solvents, enabling room-temperature reactions without strong acids . Yield optimization requires monitoring reaction progress via TLC or LC-MS, with typical yields ranging from 40% to 75% depending on purification methods .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • X-ray Photoelectron Spectroscopy (XPS): Used to confirm sulfamide moiety formation on surfaces. The S2p3/2 peak at 168.4 eV is characteristic of sulfamide, with conversion rates calculated by comparing sulfur and nitrogen signal ratios .
  • NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR verify substituent integration and regiochemistry. For example, methylbenzyl protons appear as distinct aromatic multiplets (δ 6.8–7.2 ppm), while sulfamide NH protons may be observed at δ 5.5–6.0 ppm in DMSO-d6.
  • LC-MS: Validates molecular weight and purity. The molecular ion [M+H]<sup>+</sup> for this compound (C16H20N2O2S) is expected at m/z 320.1 .

Q. How does hydrolysis of this compound occur, and what conditions favor reversibility?

Sulfamide hydrolysis under mild acidic or basic conditions (pH 4–9) cleaves the S–N bond, yielding 4-methylbenzylamine derivatives. For example, in aqueous ethanol at 70°C, hydrolysis proceeds with ~50% conversion within 24 hours. Reversibility is limited due to the formation of stable amine byproducts, but dynamic covalent chemistry applications may exploit this under controlled solvent systems (e.g., THF/H2O) .

Advanced Research Questions

Q. How can researchers evaluate the neuroprotective effects of this compound in epilepsy models?

Neuroprotection studies require a combination of in vitro and in vivo models:

  • In vitro: Primary neuronal cultures exposed to glutamate-induced excitotoxicity or oxidative stress (e.g., H2O2). Measure cell viability via MTT assay and caspase-3 activity .
  • In vivo: Utilize maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents. Assess neuroprotection by quantifying hippocampal neuron survival (Nissl staining) and behavioral outcomes (e.g., Racine scale). Dose-response studies (10–100 mg/kg, i.p.) should compare efficacy to reference anticonvulsants like valproate .

Q. What methodological challenges arise when functionalizing gold surfaces with this compound-based self-assembled monolayers (SAMs)?

Key challenges include:

  • SAM Stability: Sulfamide-gold interactions (~45–50 kcal/mol) are weaker than thiol-gold bonds, risking desorption above 70°C. Use low-temperature deposition (<50°C) and inert solvents (e.g., anhydrous toluene) .
  • Conversion Efficiency: XPS analysis reveals conversion rates of 31–47% for sulfamide SAMs, influenced by precursor reactivity (e.g., fluorobenzene substituents improve yield to 47%) .
  • Characterization: Track SAM formation via S2p and N1s XPS signals. For example, a N/S ratio of ~2 confirms sulfamide integrity .

Q. How do structural modifications (e.g., N-substituents) impact the anticonvulsant activity of sulfamide derivatives?

  • N,N'-Diarylmethyl Groups: Bulky substituents like 4-methylbenzyl enhance blood-brain barrier penetration and receptor binding. JNJ-26489112, a related sulfamide, showed broad-spectrum activity in MES, PTZ, and amygdala-kindling models .
  • Primary vs. Secondary Sulfamides: Primary sulfamides (e.g., PhCH2NHSO2NH2) exhibit lower potency (mM range) compared to N,N'-disubstituted derivatives (µM range) due to reduced metabolic stability .
  • Chiral Centers: Enantiomers like (R,R)-N,N'-bis(α-methylbenzyl)sulfamide may show divergent efficacy, requiring chiral HPLC for resolution .

Q. How should researchers address contradictory data on sulfamide solubility and reactivity in synthetic protocols?

Contradictions arise from solvent polarity and substituent effects:

  • Solubility: Unsubstituted sulfamides are poorly soluble in aprotic solvents. Use silylated analogs (e.g., N,N'-bis(trimethylsilyl)sulfamide) or polar aprotic solvents (DMSO) to enhance solubility .
  • Reactivity: Steric hindrance from 4-methylbenzyl groups slows alkylation. Optimize by using phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

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